Cas no 1396580-46-3 (2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide)

2-(4-Fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide is a specialized organic compound featuring a fluorophenoxyacetamide scaffold linked to a piperidinylmethyl moiety via a pyridine-4-carbonyl group. This structure suggests potential utility in medicinal chemistry, particularly as a bioactive intermediate or pharmacophore for targeting specific receptors or enzymes. The presence of the fluorophenoxy group enhances metabolic stability and binding affinity, while the pyridine-4-carbonyl-piperidine segment may contribute to improved solubility and pharmacokinetic properties. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery, particularly in CNS or inflammation-related research. The compound's synthetic versatility allows for further derivatization, enabling exploration of diverse biological applications.
2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide structure
1396580-46-3 structure
Product Name:2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide
CAS No:1396580-46-3
MF:C20H22FN3O3
MW:371.405388355255
CID:6239517
PubChem ID:71786468
Update Time:2025-06-10

2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide
    • VU0534343-1
    • 2-(4-fluorophenoxy)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide
    • AKOS024534901
    • 1396580-46-3
    • 2-(4-fluorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide
    • 2-(4-fluorophenoxy)-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide
    • F6178-3246
    • Inchi: 1S/C20H22FN3O3/c21-17-1-3-18(4-2-17)27-14-19(25)23-13-15-7-11-24(12-8-15)20(26)16-5-9-22-10-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,23,25)
    • InChI Key: GWBCRAFXKIVLFR-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OCC(NCC1CCN(C(C2C=CN=CC=2)=O)CC1)=O

Computed Properties

  • Exact Mass: 371.16451973g/mol
  • Monoisotopic Mass: 371.16451973g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 71.5Ų

2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide Pricemore >>

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Additional information on 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide

Introduction to 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide (CAS No. 1396580-46-3) and Its Emerging Applications in Chemical Biology and Medicine

The compound 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide, identified by its CAS number 1396580-46-3, represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This introduction delves into the structural features, synthetic pathways, and particularly, the latest research applications that highlight its importance in modern drug discovery and therapeutic development.

At the core of this compound's molecular architecture lies a synergistic combination of pharmacophoric elements. The presence of a 4-fluorophenoxy group introduces a key fluorine atom, which is well-documented for its ability to modulate metabolic stability and binding affinity in drug molecules. This fluorine substituent is strategically positioned to interact with biological targets, enhancing the compound's pharmacological profile. Complementing this feature is the pyridine-4-carbonyl moiety, which serves as a critical pharmacophore for binding to various biological receptors and enzymes. The integration of these elements within a piperidine framework further contributes to the compound's versatility, enabling interactions with multiple biological pathways.

The acetamide functional group at the terminal position of the molecule adds another layer of complexity, influencing both solubility and metabolic fate. This design allows for fine-tuning of physicochemical properties, making the compound amenable to various formulations and delivery systems. Such structural attributes have positioned 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide as a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play pivotal roles in numerous disease pathways. The unique structural features of this compound make it an attractive scaffold for designing PPI modulators. Specifically, the pyridine-4-carbonyl and piperidine moieties are well-suited for disrupting or stabilizing PPIs, which are notoriously challenging to target with small molecules due to their lack of well-defined binding pockets. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory activity against certain PPIs, suggesting potential therapeutic applications in conditions such as cancer and inflammatory diseases.

Moreover, the 4-fluorophenoxy group has been extensively studied for its role in enhancing drug-receptor interactions. Fluorinated aromatic rings are known to improve binding affinity by increasing hydrophobic interactions and electronic effects. In the context of 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide, this fluorine atom likely contributes to optimal positioning within biological targets, thereby enhancing efficacy. This feature aligns with current trends in drug design, where maximizing target engagement is crucial for therapeutic success.

Synthetic approaches to obtaining 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide have been refined over time, leveraging advanced techniques in organic synthesis. Key synthetic steps typically involve nucleophilic substitution reactions, condensation processes, and protection-deprotection strategies to achieve the desired molecular architecture. The synthesis often starts from commercially available precursors such as 4-fluorophenol and pyridine derivatives, followed by sequential functionalization to introduce the piperidine and acetamide moieties. Recent advances in flow chemistry have also enabled more efficient and scalable production methods for this compound.

The pharmacological profile of 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide has been extensively evaluated through both computational modeling and experimental assays. Computational studies have predicted favorable binding modes with various biological targets, including kinases and transcription factors. These predictions are supported by experimental data showing moderate to high potency against certain kinases, making it a valuable tool for mechanistic studies and lead optimization.

In clinical settings, derivatives of this compound have shown promise as preclinical candidates for treating diseases associated with dysregulated signaling pathways. For instance, preclinical trials have indicated that certain analogs exhibit anti-proliferative effects in cancer cell lines by inhibiting key downstream effectors of oncogenic pathways. Additionally, animal models have demonstrated potential therapeutic benefits in inflammatory conditions, where modulation of PPIs can lead to reduced inflammation and tissue damage.

The development of novel therapeutic agents relies heavily on understanding their interaction with biological systems at both molecular and cellular levels. The unique structural features of 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide make it an excellent candidate for studying these interactions. Advanced techniques such as X-ray crystallography have been employed to visualize its binding modes with target proteins at high resolution. These structural insights have not only validated computational predictions but also provided critical information for further optimizing its pharmacological properties.

Future directions in the research of this compound include exploring its potential as an allosteric modulator or as a component in combination therapies. Allosteric modulation offers a novel approach to drug design by targeting regions outside the traditional active site of biological targets, potentially leading to improved selectivity and reduced side effects. Additionally, combination therapies involving multiple drugs that act on different pathways may enhance overall therapeutic efficacy by addressing complex disease mechanisms more comprehensively.

The synthesis and application of 2-(4-fluorophenoxy)-N-{1-(pyridine-4-carbonyl)piperidin-4-ylmethyl}acetamide exemplify the intersection of synthetic chemistry, computational biology, and pharmacology—key disciplines driving innovation in modern drug discovery. As research continues to uncover new therapeutic targets and mechanisms, compounds like this will play an increasingly important role in developing next-generation therapeutics that address unmet medical needs.

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